![molecular formula C21H21N3O2 B280602 Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has been studied extensively in scientific research. It is a member of the pyrimido[1,2-a]benzimidazole family of compounds, which have been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities by modulating various signaling pathways in cells. For example, it has been reported to inhibit the NF-κB signaling pathway, which is known to play a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in lab experiments is its broad range of biological activities. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research that has not been extensively explored is its potential as a neuroprotective agent. Several studies have suggested that this compound may have neuroprotective effects, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of research that could be explored is the development of new derivatives of this compound with improved solubility and bioavailability. Finally, the anticancer properties of this compound could be further investigated, with the goal of developing new drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been described in several research papers. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate and benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a one-pot, three-component condensation reaction and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied extensively for its biological activities. It has been shown to have antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Several research papers have reported the synthesis and biological evaluation of this compound against various bacterial and fungal strains. It has also been shown to exhibit potent anti-inflammatory and antioxidant activities in vitro and in vivo. In addition, this compound has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O2/c1-12-10-16-17(11-13(12)2)24-19(15-8-6-5-7-9-15)18(20(25)26-4)14(3)22-21(24)23-16/h5-11,19H,1-4H3,(H,22,23) |
Clé InChI |
YZIVVMJSQLJZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


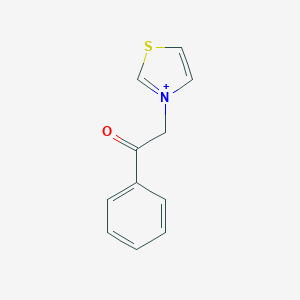
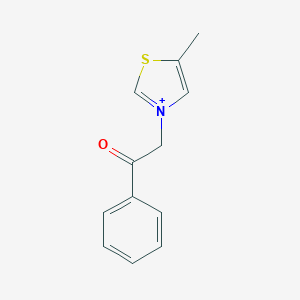
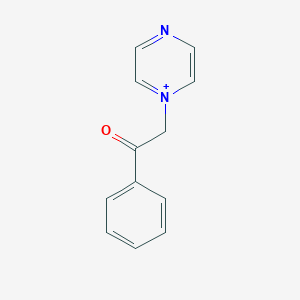
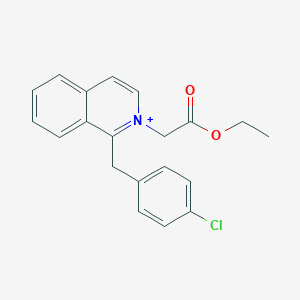
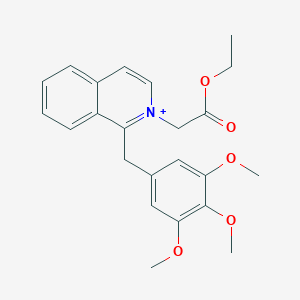
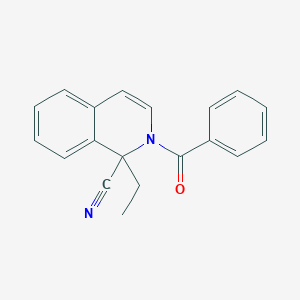
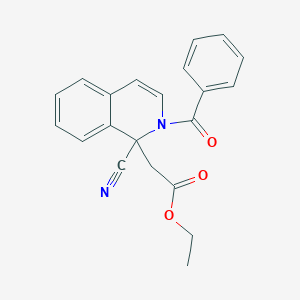
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
